5-Methoxy-2-phenoxyaniline
Overview
Description
5-Methoxy-2-phenoxyaniline, also known as 2-Methoxy-5-phenoxyaniline , is an organic compound with the molecular formula C13H13NO2 . It has an average mass of 215.248 Da and a monoisotopic mass of 215.094635 Da . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-phenoxyaniline consists of 13 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The exact mass is 215.09500 .Physical And Chemical Properties Analysis
The melting point of 5-Methoxy-2-phenoxyaniline is 109-111 °C . The predicted boiling point is 336.0±32.0 °C, and the predicted density is 1.155±0.06 g/cm3 . The pKa is predicted to be 3.72±0.10 .Scientific Research Applications
- Specific Scientific Field : Neuroscience
- Summary of the Application : 5-Methoxy-2-phenoxyaniline (MPEQ) has been synthesized and evaluated as a potential selective radioligand for the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological and psychiatric disorders .
- Methods of Application or Experimental Procedures : The synthesis and in vivo evaluation of MPEQ were carried out. The effect of mGluR5 on neuronal activity in rat brain was evaluated through FDG/PET imaging in the presence of MPEQ .
- Results or Outcomes : The study found that MPEQ exhibits an analgesic effect in a neuropathic pain animal model. The PET study of [11C]MPEQ proved that the accumulation of [11C]MPEQ in rat brain was correlated to the localization of the mGluR5 .
Safety And Hazards
Safety data indicates that 5-Methoxy-2-phenoxyaniline may cause respiratory irritation and could be harmful if inhaled . It may also cause serious eye irritation and skin irritation, and could be harmful or toxic in contact with skin . In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .
properties
IUPAC Name |
5-methoxy-2-phenoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-11-7-8-13(12(14)9-11)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGZDMKXQVZVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429440 | |
Record name | 5-METHOXY-2-PHENOXYANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-phenoxyaniline | |
CAS RN |
76838-72-7 | |
Record name | 5-METHOXY-2-PHENOXYANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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